molecular formula C10H17N3O4S2 B6632364 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide

2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide

Cat. No. B6632364
M. Wt: 307.4 g/mol
InChI Key: ZXUXQDXGLUECMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide, also known as AMPS, is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide is not fully understood. However, studies have shown that 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cell lines. CAIX is involved in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, resulting in the inhibition of cancer cell growth. In addition, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMP inhibition leads to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide inhibits the activity of CAIX, which leads to a decrease in pH in cancer cells. In addition, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has been shown to inhibit the activity of MMPs, which leads to the inhibition of cancer cell invasion and metastasis. Furthermore, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. In addition, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide is readily available and can be synthesized using simple methods. However, there are also limitations to using 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide in lab experiments. For example, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide research. One potential direction is the development of 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide derivatives with improved solubility and bioavailability. Another direction is the investigation of 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide as a potential treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, the mechanism of action of 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide have been discussed in this paper. Further research is needed to fully understand the potential of 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide in various fields.

Synthesis Methods

The synthesis of 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide can be achieved through various methods, including the reaction of 2-aminobenzenesulfonamide with 3-chloropropylmethanesulfonate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide. Other methods include the reaction of 2-aminobenzenesulfonamide with 3-bromopropylmethanesulfonate or the reaction of 2-aminobenzenesulfonamide with 3-iodopropylmethanesulfonate.

Scientific Research Applications

2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has been investigated for its potential use as an antitumor agent. Studies have shown that 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide has been investigated for its potential use as an anti-inflammatory agent. Studies have shown that 2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6.

properties

IUPAC Name

2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S2/c1-18(14,15)12-7-4-8-13-19(16,17)10-6-3-2-5-9(10)11/h2-3,5-6,12-13H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUXQDXGLUECMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCNS(=O)(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide

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